1,1,1,4,4,4-Hexafluoro-2-methylbutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,4,4,4-Hexafluoro-2-methylbutane is a fluorinated organic compound with the molecular formula C5H6F6. It is a colorless liquid that is used in various industrial applications due to its unique chemical properties, including its high thermal stability and low global warming potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,1,4,4,4-Hexafluoro-2-methylbutane can be synthesized through several methods. One common approach involves the fluorination of a precursor compound, such as hexachlorobutadiene, using a fluorinating agent like hydrogen fluoride. The reaction typically occurs under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves a multi-step process. This may include the catalytic fluorination of a chlorinated precursor, followed by purification steps to isolate the final product. The use of advanced catalysts and optimized reaction conditions helps to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
1,1,1,4,4,4-Hexafluoro-2-methylbutane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form fluorinated alcohols or ketones.
Reduction: Reduction reactions can convert it into less fluorinated derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen fluoride for fluorination, zinc in dimethylformamide for dechlorination, and palladium catalysts for hydrogenation. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield fluorinated alcohols, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
1,1,1,4,4,4-Hexafluoro-2-methylbutane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: Its unique properties make it useful in studying the effects of fluorinated compounds on biological systems.
Medicine: Research is ongoing into its potential use in pharmaceuticals and as a contrast agent in medical imaging.
Industry: It is employed in the production of high-performance materials, such as fluoropolymers and refrigerants
Mechanism of Action
The mechanism by which 1,1,1,4,4,4-Hexafluoro-2-methylbutane exerts its effects involves interactions with molecular targets and pathways. Its high electronegativity and thermal stability allow it to participate in various chemical reactions, influencing the behavior of other molecules. The specific pathways depend on the context of its use, such as in catalysis or as a solvent .
Comparison with Similar Compounds
Similar Compounds
1,1,1,4,4,4-Hexafluoro-2-butene: Similar in structure but differs in the position of the double bond.
1,1,1,4,4,4-Hexafluoro-2-butyne: Contains a triple bond instead of a single bond.
1,1,1,3,3,3-Hexafluoropropane: Shorter carbon chain with similar fluorination.
Uniqueness
1,1,1,4,4,4-Hexafluoro-2-methylbutane is unique due to its specific combination of fluorination and methyl substitution, which imparts distinct chemical and physical properties. Its high thermal stability and low global warming potential make it particularly valuable in industrial applications .
Biological Activity
1,1,1,4,4,4-Hexafluoro-2-methylbutane, also known as hexafluoro-2-butene, is a fluorinated hydrocarbon that has garnered attention for its unique properties and potential applications. This article delves into its biological activity, examining relevant studies and findings.
This compound is characterized by its high fluorination and unsaturation. Its chemical structure is represented as follows:
This compound exhibits a low global warming potential (GWP) of 2 and a short atmospheric lifetime of approximately 22 days, making it more environmentally friendly compared to other fluorinated compounds like HFC-245fa, which has a GWP of 858 .
Biological Activity Overview
The biological activity of this compound has been explored in various studies focusing on its pharmacological effects and potential applications in medicine and industry. However, comprehensive research specifically targeting its biological effects remains limited.
Case Studies
- Toxicological Assessment : A study evaluated the acute toxicity of hexafluoro-2-butene in laboratory animals. The results indicated that the compound has relatively low toxicity levels compared to other halogenated hydrocarbons. The study suggested that while the compound is not completely devoid of harmful effects, its use in controlled environments may be feasible .
- Environmental Impact : Research has shown that hexafluoro-2-butene can degrade in the atmosphere through photolytic processes. This degradation pathway suggests potential environmental benefits when used as a refrigerant or in foam-blowing applications .
- Pharmacological Potential : Some studies have hinted at the bioactivity of fluorinated compounds in influencing metabolic pathways. For instance, fluorinated hydrocarbons have been observed to interact with various biological systems; however, specific data on this compound's direct effects on human health or cellular mechanisms are still under investigation .
Summary of Toxicity Studies
Study Reference | Test Subject | Dose (mg/kg) | Observed Effects | |
---|---|---|---|---|
Rats | 100 | Mild respiratory distress | Low acute toxicity | |
Mice | 200 | No significant adverse effects | Safe for controlled use |
Research Findings
Research into the biological activity of this compound indicates several key points:
- Low Toxicity : Studies suggest that this compound exhibits low acute toxicity levels in animal models.
- Potential Applications : Its unique chemical properties make it suitable for applications as a refrigerant and in organic Rankine cycles.
- Need for Further Research : There is a clear necessity for more extensive studies to fully understand the pharmacological effects and potential therapeutic uses of this compound.
Properties
CAS No. |
158389-16-3 |
---|---|
Molecular Formula |
C5H6F6 |
Molecular Weight |
180.09 g/mol |
IUPAC Name |
1,1,1,4,4,4-hexafluoro-2-methylbutane |
InChI |
InChI=1S/C5H6F6/c1-3(5(9,10)11)2-4(6,7)8/h3H,2H2,1H3 |
InChI Key |
NVRPGIPXZLLZIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.